Welcome to the BenchChem Online Store!
molecular formula C17H22ClNO2 B8279296 (2-Chloro-5-vinyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester

(2-Chloro-5-vinyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester

Cat. No. B8279296
M. Wt: 307.8 g/mol
InChI Key: QCMYBAJQTNZQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07968720B2

Procedure details

A O3/O2-mixture (generated by a Fischer ozonolyser) was gently bubbled through a sol. of (2-chloro-5-vinyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (10.0 g, 32.5 mmol) in CH2Cl2 (356 mL) and MeOH (44 mL) at −78° C. for 60 min. The mixture turned light blue, and pure O2 was bubbled through the mixture until it became colourless. The mixture was purged with a stream of nitrogen for 60 min, and Me2S (44.0 mL) was added. The mixture was stirred at −78° C. for 2 h. The solvents were removed under reduced pressure, and the residue was dried under high vacuum overnight to yield to crude title compound (11.7 g, quantitative yield) that was used further without purification. LC-MS: tR=1.04 min; ES+: 295.34.
Name
O3 O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
356 mL
Type
solvent
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[O+][O-].[O:4]=O.[C:6]([O:10][C:11](=[O:26])[N:12]([CH2:16][C:17]1[CH:22]=[C:21]([CH:23]=C)[CH:20]=[CH:19][C:18]=1[Cl:25])[CH:13]1[CH2:15][CH2:14]1)([CH3:9])([CH3:8])[CH3:7]>C(Cl)Cl.CO>[C:6]([O:10][C:11](=[O:26])[N:12]([CH2:16][C:17]1[CH:22]=[C:21]([CH:23]=[O:4])[CH:20]=[CH:19][C:18]=1[Cl:25])[CH:13]1[CH2:15][CH2:14]1)([CH3:9])([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
O3 O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-].O=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1CC1)CC1=C(C=CC(=C1)C=C)Cl)=O
Name
Quantity
356 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
44 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pure O2 was bubbled through the mixture until it
CUSTOM
Type
CUSTOM
Details
The mixture was purged with a stream of nitrogen for 60 min
Duration
60 min
ADDITION
Type
ADDITION
Details
Me2S (44.0 mL) was added
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C1CC1)CC1=C(C=CC(=C1)C=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.